molecular formula C12H23NO5 B066097 (R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester CAS No. 182370-56-5

(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester

Cat. No.: B066097
CAS No.: 182370-56-5
M. Wt: 261.31 g/mol
InChI Key: UQTWSBWPFGVCAK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in nature. This particular compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that the compound belongs to the class of n-boc protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The compound, being an N-Boc protected amino acid, undergoes deprotection under certain conditions. The N-Boc group is selectively removed from the compound using specific reagents such as oxalyl chloride in methanol . This deprotection process takes place under room temperature conditions for 1–4 hours with yields up to 90% . The removal of the N-Boc group allows the amino acid to participate in peptide bond formation, which is crucial in the synthesis of peptides.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the rate and efficiency of the deprotection process . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of esters like ®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester is unique due to its specific structure, which includes a Boc-protected amino group and a hydroxyl group. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis .

Properties

IUPAC Name

ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWSBWPFGVCAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650653
Record name Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182370-56-5
Record name Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182370-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.